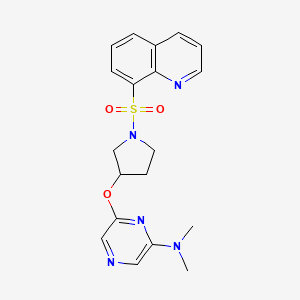

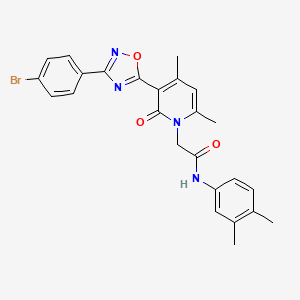

![molecular formula C17H16N2O3S B2981484 5-cyclopropyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide CAS No. 2097915-05-2](/img/structure/B2981484.png)

5-cyclopropyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

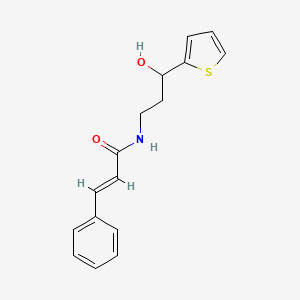

The compound “5-cyclopropyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide” is a complex organic molecule that contains several functional groups and rings. These include a cyclopropyl group, a furan ring, a thiophene ring, an oxazole ring, and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyclopropyl group could be introduced via a cyclopropanation reaction . The furan and thiophene rings could be synthesized using Paal-Knorr synthesis or other similar methods . The oxazole ring could be formed via a cyclization reaction, and the carboxamide group could be introduced via a reaction with an amine .Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The cyclopropyl group is a three-membered ring, which introduces strain into the molecule. The furan, thiophene, and oxazole rings are aromatic and contribute to the stability of the molecule .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the furan and thiophene rings could undergo electrophilic aromatic substitution reactions. The oxazole ring could potentially undergo reactions at the nitrogen atom .科学的研究の応用

Antimicrobial and Antitubercular Activities

A series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which are structurally related to the compound , was synthesized and evaluated for antitubercular activity. These compounds showed promising results as inhibitors of Mycobacterium tuberculosis, with five analogs exhibiting minimal inhibitory concentrations (MICs) of 3.12 µg/cm^3, indicating potent antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020). Furthermore, various synthesized compounds were screened for their antimicrobial activities, revealing some displayed activity against tested microorganisms, highlighting their potential in addressing bacterial infections (Başoğlu et al., 2013).

Antiallergic Properties

A study on a series of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides revealed potent antiallergic activity, with the most active compound inhibiting the action of serotonin, histamine, and bradykinin by 94, 92, and 100%, respectively, in dermal vascular permeability and active anaphylaxis assays in rats (Georgiev et al., 1987).

Synthesis of Novel Chemical Structures

The synthesis of lignan conjugates via cyclopropanation and their antimicrobial and antioxidant studies were explored, indicating that certain compounds demonstrated excellent antibacterial and antifungal properties, along with profound antioxidant potential. This research highlights the compound's relevance in creating new chemical entities with potential biological activities (Raghavendra et al., 2016). Additionally, the transformation of N-(2-acylaryl)benzamides and analogous compounds under Camps cyclization conditions to various derivatives underscores the compound's utility in chemical synthesis, leading to the generation of new chemical entities with potential pharmacological applications (Mochalov et al., 2016).

将来の方向性

特性

IUPAC Name |

5-cyclopropyl-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c20-17(13-9-15(22-19-13)11-5-6-11)18-10-12(14-3-1-7-21-14)16-4-2-8-23-16/h1-4,7-9,11-12H,5-6,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLNKOWYSKHBDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

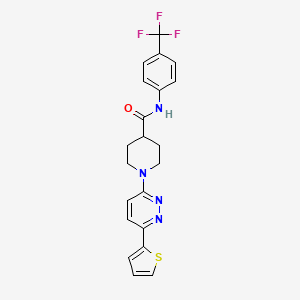

![8-Oxaspiro[4.5]decan-3-one](/img/structure/B2981403.png)

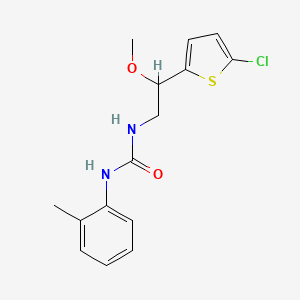

![Methyl 2-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate](/img/structure/B2981405.png)

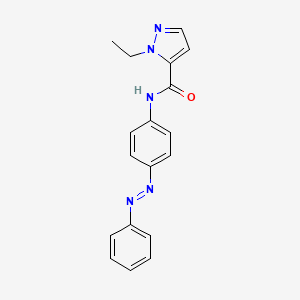

![5-Fluoro-4-phenyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2981406.png)

![Ethyl 5-(3-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2981415.png)

![[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine](/img/structure/B2981424.png)